2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide
Overview
Description
The compound “2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide” is a substituted alkyl compound . It is used for controlling harmful fungi and coated with at least one of these compounds seeds .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of “N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide” involves salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving 82% yield .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR, 13C-NMR, and IR spectroscopy can provide information about the hydrogen, carbon, and functional groups present in the molecule . The central benzene ring forms a dihedral angle with the phenyl ring and the terminal benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include iodination, reaction with aminoether, and formation of salicylic acid chloride in situ . These reactions are key stages in the synthesis process .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular formula of C14H11Cl2NO2 and an average mass of 296.149 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 465.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and development of “2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide” and similar compounds could involve exploring their potential uses in various applications. For instance, salicylanilides display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . Additionally, some studies identified the salicylanilide esters of N-protected amino acids as selective inhibitors of Interleukin-12p40 production and inhibitors of the protein kinase epidermal growth factor receptor .
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2/c1-13-2-11-18(19(22)12-13)20(24)23-15-5-9-17(10-6-15)25-16-7-3-14(21)4-8-16/h2-12H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOGUNKTCNYJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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